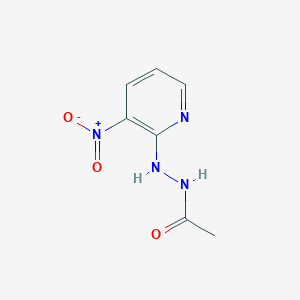
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide is a chemical compound with the molecular formula C7H7N3O3 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide typically involves the reaction of 3-nitro-2-pyridinecarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques are employed to produce high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used to substitute the hydrazide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(3-amino-2-pyridinyl)hydrazide, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazide group can form covalent bonds with target proteins, affecting their function and activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitro-2-pyridinyl)thioacetic acid
- 2-(3-Nitro-2-pyridinyl)hydrazine
Uniqueness
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
30962-70-0 |
|---|---|
Molecular Formula |
C7H8N4O3 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
N'-(3-nitropyridin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H8N4O3/c1-5(12)9-10-7-6(11(13)14)3-2-4-8-7/h2-4H,1H3,(H,8,10)(H,9,12) |
InChI Key |
KNQVBHRXCRKTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















